molecular formula C10H14N2O3 B6635849 3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid

Cat. No. B6635849
M. Wt: 210.23 g/mol
InChI Key: FVIJDMMYGNZGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid is a chemical compound that is commonly known as EPCA. It is a synthetic amino acid that has been widely used in scientific research due to its unique properties. EPCA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In

Scientific Research Applications

EPCA has been used in various scientific research studies due to its unique properties. It has been found to be an effective tool for studying protein-ligand interactions, particularly in the field of drug discovery. EPCA has also been used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

EPCA works by binding to specific amino acid residues in proteins, which can alter their conformation and function. This can lead to changes in protein-protein interactions, enzyme activity, and other cellular processes. EPCA has been found to have a high affinity for certain proteins, making it an effective tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
EPCA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. EPCA has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, EPCA has been found to have anti-inflammatory effects, which can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

EPCA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. EPCA is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of EPCA in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, EPCA has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of EPCA in scientific research. One area of interest is the development of new drugs and therapies for various diseases, such as cancer and neurodegenerative disorders. EPCA has also been found to be an effective tool for studying protein-ligand interactions, and there is potential for further research in this area. Additionally, there is interest in exploring the use of EPCA in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid is a synthetic amino acid that has been widely used in scientific research. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. EPCA has unique properties that make it an effective tool for studying protein-ligand interactions and developing new drugs and therapies for various diseases. While there are some limitations to its use in lab experiments, there are several future directions for the use of EPCA in scientific research.

Synthesis Methods

The synthesis of EPCA involves the reaction of ethyl 2-oxo-4-phenylbutanoate with 2-aminoacetophenone in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with hydrochloric acid to obtain EPCA. The purity of EPCA can be increased by recrystallization from a suitable solvent.

properties

IUPAC Name

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-12(7-5-9(13)14)10(15)8-4-3-6-11-8/h3-4,6,11H,2,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIJDMMYGNZGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid

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